An In-depth Technical Guide to [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-
An In-depth Technical Guide to [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-, also known as 4'-propoxy-4-cyanobiphenyl, is a liquid crystalline compound that has garnered interest in materials science.[1][2] Beyond its applications in liquid crystal displays, the cyanobiphenyl scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound to facilitate further research and drug development endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is presented below.
| Property | Value | Reference |
| IUPAC Name | 4'-(propyloxy)-[1,1'-biphenyl]-4-carbonitrile | |
| Synonyms | 4'-propoxy-4-cyanobiphenyl, 4-cyano-4'-propoxybiphenyl, 3OCB | [3][4] |
| CAS Registry Number | 52709-86-1 | [1] |
| Molecular Formula | C₁₆H₁₅NO | [1] |
| Molecular Weight | 237.30 g/mol | [] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Not consistently reported | |
| Boiling Point | 393.1 °C at 760 mmHg | [] |
| Solubility | Soluble in toluene | [] |
| Purity | Typically ≥97% | [1][3] |
Synthesis Protocols
The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- can be approached through two primary synthetic strategies: Williamson ether synthesis starting from the corresponding hydroxylated biphenyl, or a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.
Williamson Ether Synthesis Approach
This method involves the O-alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with a propyl halide. This is a classical and efficient method for the preparation of ethers.[6][7][8]
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- via Williamson Ether Synthesis
Step 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (Precursor)
A potential route to the precursor involves the demethylation of 4-cyano-4'-methoxy biphenyl.[9]
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Reaction: A mixture of 4-cyano-4'-methoxy biphenyl and pyridinium chloride is heated to 200°C for 2 hours.
-
Work-up: Pyridine and 1N hydrochloric acid are added at 110°C. The product is extracted with chloroform. The combined organic extracts are washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield 4-cyano-4'-hydroxy-biphenyl.
Step 2: Propoxylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
Materials:
-
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
-
Procedure:
-
To a solution of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in acetone, add an excess of potassium carbonate.
-
Add 1-bromopropane to the suspension.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling Approach
This powerful C-C bond-forming reaction can be employed to construct the biphenyl skeleton from a boronic acid and an aryl halide.[10][11]
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- via Suzuki-Miyaura Coupling
-
Reactants:
-
4-Bromobenzonitrile
-
4-Propoxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium phosphate)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
In a reaction vessel, combine 4-bromobenzonitrile, 4-propoxyphenylboronic acid, and the base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux for several hours, monitoring for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Mandatory Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Potential Biological Activity and Signaling Pathways
Antiproliferative and Anticancer Potential
Several studies have highlighted the antiproliferative effects of biphenyl derivatives. For instance, hydroxylated biphenyl compounds have demonstrated significant antitumor potential against malignant melanoma cells, inducing apoptosis and cell cycle arrest.[12] The structural similarity of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- to these active compounds suggests that it may also possess antiproliferative properties.
Furthermore, some cyanobiphenyl derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[13][14] The mechanism of action for some of these compounds involves the induction of apoptosis through caspase activation and PARP cleavage.
References
- 1. [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- | CymitQuimica [cymitquimica.com]
- 2. 4-propoxy-4'-cyanobiphenyl - Cas No.52709-86-1, 99.99% Purity, White Powder For Organic Synthesis And Electron Grade Applications at Best Price in Qingdao | Qingdao Qy Liquid Crystal Co. Ltd. [tradeindia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4''-Propoxy-[1,1''-biphenyl]-4-carbonitrile; 4-Cyano-4''-n-propoxybiphenyl; 4-Propoxy-4''-cyanobiphenyl; 4-Cyano-4''-propoxy-1,1''-biphenyl; 4''-Propoxy-4-biphenylcarbonitrile; 4''-PROPOXY-BIPHENYL-4-CARBONITRILE | Chemrio [chemrio.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
